molecular formula C17H20ClNO3 B1232504 Hydromorphone hydrochloride CAS No. 71-68-1

Hydromorphone hydrochloride

Cat. No.: B1232504
CAS No.: 71-68-1
M. Wt: 321.8 g/mol
InChI Key: XHILEZUETWRSHC-NRGUFEMZSA-N
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Mechanism of Action

Target of Action

Hydromorphone hydrochloride, a semi-synthetic hydrogenated ketone derivative of morphine, primarily targets the mu-opioid receptors in the brain and stomach . These receptors play a crucial role in the perception of pain and the body’s response to it .

Mode of Action

This compound functions as an opioid agonist . It binds to the mu-opioid receptors, exerting its analgesic effects primarily through this interaction . As a full agonist, this compound’s effects increase with higher dosages .

Biochemical Pathways

The analgesic properties of this compound stem from its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain . Additionally, this compound also exerts its effects centrally at the medulla level, leading to respiratory depression and cough suppression .

Pharmacokinetics

When administered orally, this compound is absorbed mainly in the upper small intestine . It undergoes extensive first-pass metabolism in the liver, with more than 95% of the dose metabolized to hydromorphone-3-glucuronide . Only a small amount of the this compound dose is excreted unchanged in the urine . The immediate-release version of this compound reaches its peak concentration after 30-60 minutes, while the extended-release version reaches the peak concentration after 9 hours .

Result of Action

The primary molecular and cellular effect of this compound is the reduction of pain. By binding to the mu-opioid receptors, it interrupts the way nerves signal pain between the brain and the body . This results in strong pain-relieving effects . Other effects include respiratory depression due to direct action on brain stem respiratory centers , and miosis (constriction of the pupils), even in total darkness .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, concomitant use of this compound with benzodiazepines, alcohol, marijuana, other forms of cannabis, or street drugs can cause severe drowsiness, decreased awareness, breathing problems, coma, and death . Furthermore, serotonergic drugs can result in serotonin syndrome when used concurrently with this compound .

Biochemical Analysis

Biochemical Properties

Hydromorphone hydrochloride functions as a full opioid agonist, primarily interacting with the mu-opioid receptors in the central nervous system. These receptors are G-protein coupled receptors that mediate the effects of endogenous opioids. This compound binds to these receptors, leading to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequent reduction in the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This interaction results in analgesia, euphoria, and sedation.

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. By binding to mu-opioid receptors on neuronal cells, it inhibits the release of neurotransmitters, thereby modulating pain perception and response. This compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and apoptosis . Additionally, this compound can influence gene expression by altering the transcription of genes associated with pain and stress responses.

Molecular Mechanism

At the molecular level, this compound acts by binding to the mu-opioid receptors, which are predominantly located in the brain and spinal cord. This binding triggers a conformational change in the receptor, activating the associated G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. This cascade of events leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of the neuron and decreased neuronal excitability . The overall effect is a reduction in pain transmission and perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to have a rapid onset of action, with peak plasma concentrations achieved within 30 minutes to an hour after administration . The duration of its analgesic effects typically lasts for 4 to 5 hours. Over time, repeated administration can lead to tolerance, where higher doses are required to achieve the same level of pain relief. Additionally, this compound is subject to metabolic degradation, primarily through glucuronidation in the liver, which can affect its stability and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it provides effective pain relief with minimal side effects. At higher doses, it can cause significant adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances . Studies in cats and dogs have shown that this compound can induce emesis at higher doses, and its analgesic effects are dose-dependent .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation, forming hydromorphone-3-glucuronide . This metabolic pathway involves the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7). The metabolite is then excreted in the urine. The metabolism of this compound can be influenced by factors such as liver function and the presence of other medications that affect enzyme activity .

Transport and Distribution

This compound is distributed throughout the body, with a volume of distribution of approximately 4 L/kg . It is about 8-19% bound to plasma proteins, which facilitates its transport in the bloodstream. The compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it binds to mu-opioid receptors on the cell membranes of neurons . This localization is crucial for its analgesic effects, as it allows the compound to modulate neuronal activity and neurotransmitter release. The binding of this compound to these receptors can also influence intracellular signaling pathways and gene expression, further contributing to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydromorphone hydrochloride is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to produce dihydromorphine, followed by oxidation to form hydromorphone. The final step involves the conversion of hydromorphone to its hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure hydrogenation reactors and controlled oxidation processes. The purity and yield of the final product are critical, and stringent quality control measures are implemented to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Hydromorphone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydromorphone.

    Reduction: Dihydromorphine.

    Substitution: this compound.

Comparison with Similar Compounds

Hydromorphone hydrochloride’s unique combination of potency, rapid onset, and effectiveness in pain management makes it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILEZUETWRSHC-NRGUFEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991291
Record name Hydromorphone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-68-1
Record name Hydromorphone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromorphone hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydromorphone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydromorphone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROMORPHONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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